N'-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group, a methoxy group, and a benzylidene moiety attached to a methylbenzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and 4-(benzyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its anticancer activity as a MEK inhibitor.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands with antimicrobial properties.
Uniqueness
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-4-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit multiple biological activities makes it a versatile compound for various applications .
Properties
CAS No. |
303083-90-1 |
---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-8-11-20(12-9-17)23(26)25-24-15-19-10-13-21(22(14-19)27-2)28-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
JEGWBWXTZYSLIZ-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.